physicochemical properties of 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine
physicochemical properties of 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine
Abstract
In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties—specifically the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential.[1][2][3] This guide provides an in-depth, methodological framework for the characterization of 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine, a heterocyclic compound of interest. The 1,2,4-oxadiazole motif is a recognized bioisostere for esters and amides, offering improved metabolic stability, making its derivatives compelling candidates for further investigation.[4]
This document moves beyond a simple recitation of data, offering a senior scientist's perspective on the causality behind experimental choices and protocols. It is designed for researchers, medicinal chemists, and drug development professionals, providing not only the "how" but the critical "why" for each analytical procedure. By treating 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine as a case study, we will establish a robust, self-validating system for physicochemical profiling applicable to novel chemical entities.
Core Molecular Attributes and In Silico-Informed Starting Points
Prior to embarking on empirical analysis, it is crucial to consolidate known structural information and leverage computational tools to predict key parameters. These predictions, while not a substitute for experimental data, are invaluable for designing robust experiments.
The subject of our study is 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine. It exists as a free base and, more commonly for handling and solubility, as a hydrochloride salt.[5]
Table 1: Core Identifiers and Predicted Properties
| Property | Value (Free Base) | Value (HCl Salt) | Source |
| IUPAC Name | 2-(1,2,4-oxadiazol-3-yl)ethanamine | 2-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | [5] |
| CAS Number | 856311-41-6 | 1315365-77-5 | [5][6][7] |
| Molecular Formula | C₄H₇N₃O | C₄H₈ClN₃O | [5][6] |
| Molecular Weight | 113.12 g/mol | 149.58 g/mol | [5][6] |
| SMILES | C1=NC(=NO1)CCN | C1=NC(=NO1)CCN.Cl | [5] |
| InChIKey | HUSLEZCKWCUICB-UHFFFAOYSA-N | XXZMTUBRBDVXPH-UHFFFAOYSA-N | [5][6] |
| Predicted XLogP | -0.5 | N/A | [8] |
The predicted XLogP of -0.5 suggests that the neutral form of the molecule is hydrophilic.[8] The presence of the basic ethylamine side chain is the most significant structural feature influencing its physicochemical behavior, indicating that its properties will be highly dependent on pH.
Ionization Constant (pKa): The Master Variable
The pKa dictates the extent of ionization of a molecule at a given pH. For 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine, the primary amine of the ethylamine side chain is the principal basic center. Its pKa value will profoundly influence aqueous solubility, membrane permeability, and target binding.
Causality of Experimental Design
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and simplicity.[9] The experiment is designed to monitor the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.
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Choice of Analyte Form: We will use the hydrochloride salt, as it is readily available and dissolves in the aqueous medium to generate the protonated form of the amine, ready for titration with a base.
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Titrant Selection: A standardized solution of sodium hydroxide (NaOH) is used to deprotonate the amine.
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Atmospheric Control: The titration must be conducted under an inert atmosphere (e.g., nitrogen purge). This is a critical, often overlooked step. Atmospheric carbon dioxide can dissolve in the aqueous solution to form carbonic acid, which will react with the NaOH titrant, leading to a significant overestimation of the pKa value.[10]
Experimental Protocol: Potentiometric Titration
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature (e.g., 25°C).[10]
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Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine HCl and dissolve it in ~50 mL of deionized, degassed water in a jacketed titration vessel.
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Inert Atmosphere: Begin purging the solution with a gentle stream of nitrogen and maintain it throughout the experiment.[10]
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Titration:
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Allow the solution to equilibrate for 15 minutes. Record the initial pH.
-
Begin adding standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL).
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After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen at least 2 units past the expected pKa.
-
-
Data Analysis:
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Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
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Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point.
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The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point). This is the midpoint of the buffer region on the titration curve.[10]
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Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP & LogD): A Measure of "Fat-Likeliness"
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[2] For an ionizable compound like ours, we must distinguish between:
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LogP (Partition Coefficient): The ratio of the concentration of the neutral species between n-octanol and water.
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LogD (Distribution Coefficient): The ratio of the concentration of all species (neutral and ionized) between n-octanol and a buffered aqueous phase at a specific pH.[11] LogD is more physiologically relevant.
Causality of Experimental Design
The shake-flask method is the universally accepted "gold standard" for LogP/D determination.[12] It directly measures the partitioning of the compound between two immiscible phases.
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Solvent System: n-Octanol is used to mimic the lipid bilayer of cell membranes. For LogD, a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is used for the aqueous phase.[13]
-
Pre-saturation: This is an essential step. The n-octanol and aqueous buffer must be mixed and separated before adding the test compound. This ensures that the two phases are mutually saturated, preventing volume changes during the experiment that would introduce errors.[11]
-
Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS) is used for its sensitivity and specificity in determining the compound's concentration in each phase.[13][14]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
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Phase Preparation: Mix equal volumes of n-octanol and PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Separate the phases using a separatory funnel and allow them to stand.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
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Partitioning:
-
In a vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS.
-
Spike with a small volume (e.g., 20 µL) of the compound's stock solution to a final concentration that is well within the linear range of the analytical method.
-
-
Equilibration: Cap the vial and shake on an orbital shaker at a controlled temperature (25°C) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from the n-octanol layer and the aqueous layer.
-
Dilute each aliquot appropriately.
-
Analyze the concentration of the compound in each phase ([C]oct and [C]aq) using a validated HPLC-UV or LC-MS method against a standard curve.
-
-
Calculation:
-
LogD = log₁₀ ([C]oct / [C]aq)
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Visualization: LogD Shake-Flask Workflow
Caption: Workflow for LogD determination using the shake-flask method.
Aqueous Solubility: The Gateway to Bioavailability
Poor aqueous solubility is a primary cause of low bioavailability and attrition in drug development.[3][15] Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent and is the most relevant measure for drug development.
Causality of Experimental Design
The shake-flask method is also the definitive approach for determining thermodynamic solubility.[15][16] The principle is to create a saturated solution where the dissolved compound is in equilibrium with its solid, undissolved form.
-
Equilibrium is Key: The most common error in solubility measurement is insufficient equilibration time. Amorphous or metastable crystal forms can initially dissolve to create a supersaturated solution, which will then crash out over time. A 24-48 hour incubation is often required to ensure true thermodynamic equilibrium is reached.[17]
-
pH Control: Given the basic pKa of our compound, its solubility will be highly pH-dependent. Solubility should be measured at several pH values (e.g., pH 2.0, 5.0, and 7.4) to construct a pH-solubility profile. The amine will be protonated and more soluble at lower pH.[18]
-
Solid Phase Removal: Complete removal of undissolved solid is critical. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[15]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg, ensuring solid is visible) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4).[15]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.
-
Phase Separation:
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a calibration curve.
-
-
Data Reporting: Express the solubility in units of mg/mL or µM.
Visualization: Interplay of Physicochemical Properties
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